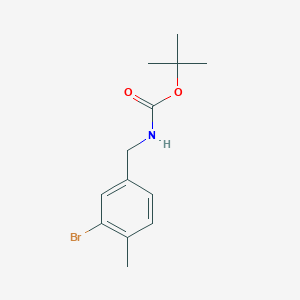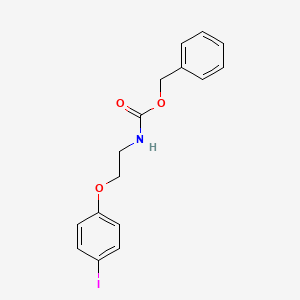
Benzyl (2-(4-iodophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(4-iodophenoxy)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, an iodophenoxy group, and an ethyl linkage, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(4-iodophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-iodophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Benzyl chloroformate+2-(4-iodophenoxy)ethylamine→Benzyl (2-(4-iodophenoxy)ethyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere .
化学反应分析
Types of Reactions
Benzyl (2-(4-iodophenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodoquinones.
Reduction: The iodophenoxy group can be reduced to phenoxy groups.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodoquinones, while reduction can yield phenoxy derivatives .
科学研究应用
Benzyl (2-(4-iodophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other materials.
作用机制
The mechanism of action of benzyl (2-(4-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the compound being protected .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the iodophenoxy group.
2-(4-Iodophenoxy)ethyl carbamate: Similar structure but lacks the benzyl group.
Phenyl carbamate: Similar structure but lacks the ethyl linkage and iodophenoxy group.
Uniqueness
Benzyl (2-(4-iodophenoxy)ethyl)carbamate is unique due to the presence of both the benzyl and iodophenoxy groups, which provide additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
benzyl N-[2-(4-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCBUJKRWXOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate](/img/structure/B8148346.png)
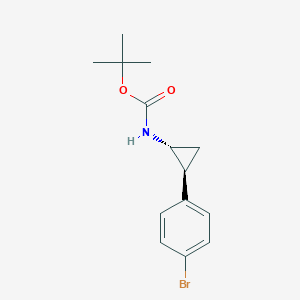
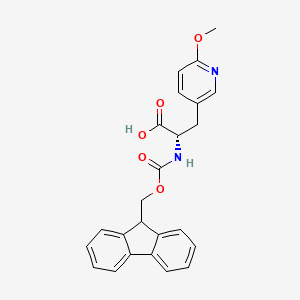
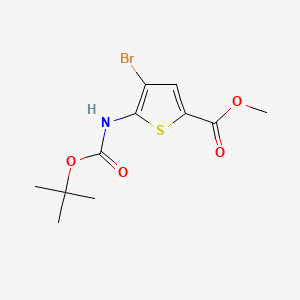
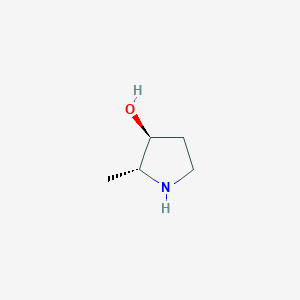
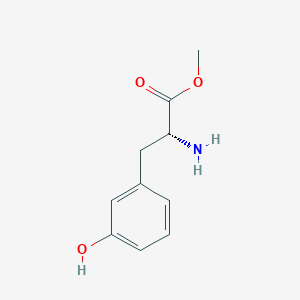
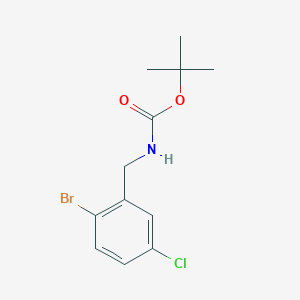
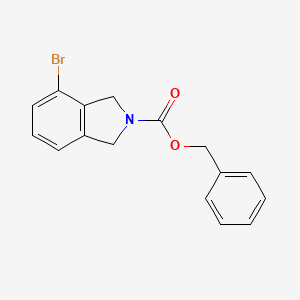
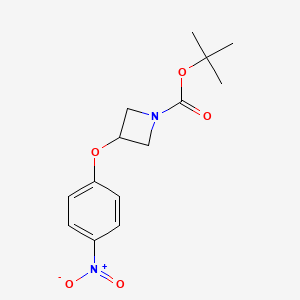
![rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8148431.png)
![tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate](/img/structure/B8148439.png)
![benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B8148446.png)

